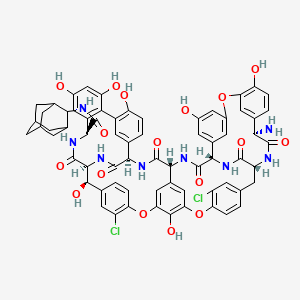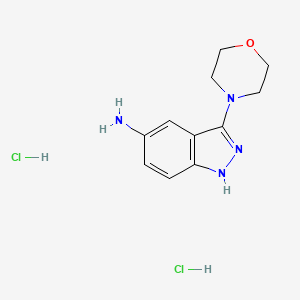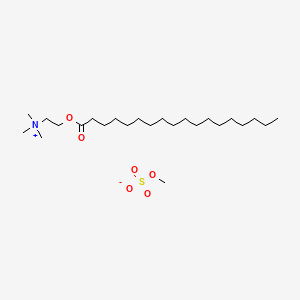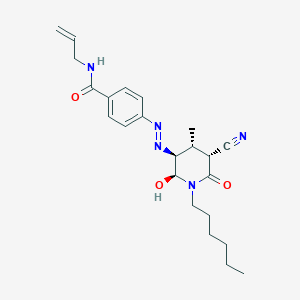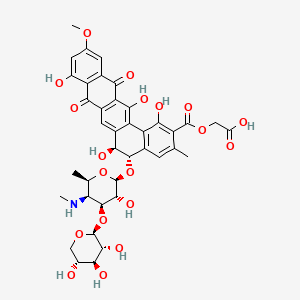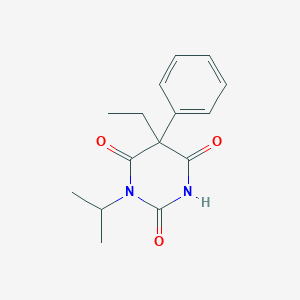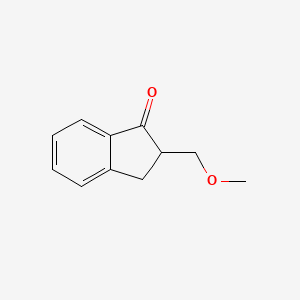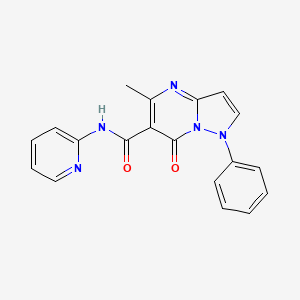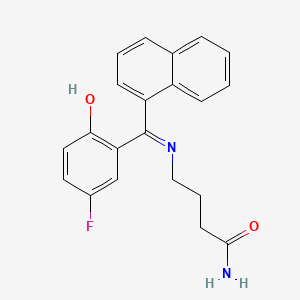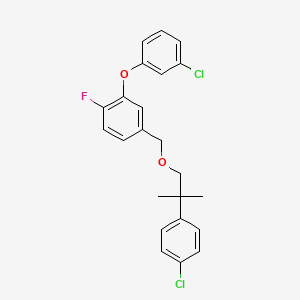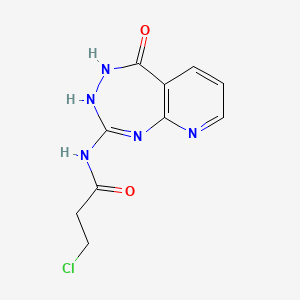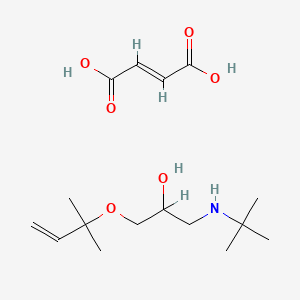
1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a t-butylamino group, a dimethylpropenyloxy group, and a propanol backbone, combined with a maleate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate typically involves multiple steps, including the formation of the intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of t-butylamine with an appropriate epoxide to form the intermediate compound.
Addition of the Dimethylpropenyloxy Group: The intermediate is then reacted with a dimethylpropenyloxy compound under controlled conditions to introduce the dimethylpropenyloxy group.
Formation of the Maleate Salt: Finally, the resulting compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol hydrochloride
- 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol sulfate
Uniqueness: 1-(t-Butylamino)-3-(1,1-dimethyl-2-propenyloxy)-2-propanol maleate is unique due to its specific combination of functional groups and the presence of the maleate moiety. This uniqueness may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.
Properties
CAS No. |
80762-90-9 |
|---|---|
Molecular Formula |
C16H29NO6 |
Molecular Weight |
331.40 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(2-methylbut-3-en-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C12H25NO2.C4H4O4/c1-7-12(5,6)15-9-10(14)8-13-11(2,3)4;5-3(6)1-2-4(7)8/h7,10,13-14H,1,8-9H2,2-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LXLFAHGUNWQVIY-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)(C)NCC(COC(C)(C)C=C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC(C)(C)C=C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


